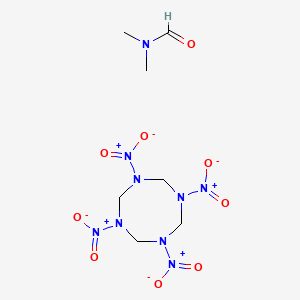
N,N-dimethylformamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylformamide: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct chemical compounds with unique properties and applications. N,N-dimethylformamide is a colorless, high-boiling solvent widely used in chemical reactions and industrial processes. 1,3,5,7-tetranitro-1,3,5,7-tetrazocane is a powerful explosive known for its high detonation velocity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylformamide: is typically synthesized by reacting dimethylamine with carbon monoxide in the presence of a catalyst. The reaction is carried out under high pressure and temperature to yield the desired product.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is synthesized through a multi-step process involving the nitration of hexamine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, N,N-dimethylformamide is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize yield and purity.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is produced in specialized facilities designed to handle explosive materials. The production process involves strict safety protocols to prevent accidental detonation and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylformamide: undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a solvent in these reactions due to its ability to dissolve a wide range of compounds.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: primarily undergoes decomposition reactions, which release a large amount of energy. These reactions are typically initiated by heat or shock and result in the formation of gaseous products.
Common Reagents and Conditions
In oxidation reactions, N,N-dimethylformamide is often used with oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions typically use halogenating agents like thionyl chloride or phosphorus tribromide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposition reactions do not require additional reagents but are influenced by factors such as temperature, pressure, and the presence of catalysts.
Major Products Formed
Oxidation of N,N-dimethylformamide can yield products such as dimethylamine and formic acid. Reduction reactions may produce dimethylamine and methanol. Substitution reactions can result in the formation of various halogenated derivatives.
The decomposition of 1,3,5,7-tetranitro-1,3,5,7-tetrazocane produces gaseous products such as nitrogen, carbon dioxide, and water vapor, along with a significant release of energy.
Scientific Research Applications
N,N-dimethylformamide: is widely used in scientific research as a solvent for chemical reactions, particularly in organic synthesis. It is also used in the production of pharmaceuticals, polymers, and other industrial chemicals.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is primarily used in military and aerospace applications due to its high energy content and stability. It is used as a component in explosive formulations and propellants.
Mechanism of Action
The mechanism of action of N,N-dimethylformamide as a solvent involves its ability to dissolve a wide range of compounds, facilitating chemical reactions by providing a medium for reactants to interact.
The mechanism of action of 1,3,5,7-tetranitro-1,3,5,7-tetrazocane involves the rapid decomposition of the compound upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid release of energy is what makes it an effective explosive.
Comparison with Similar Compounds
N,N-dimethylformamide: can be compared to other solvents such as dimethyl sulfoxide and acetonitrile. While all three solvents are polar and can dissolve a wide range of compounds, N,N-dimethylformamide is unique in its high boiling point and ability to act as a reagent in certain chemical reactions.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: can be compared to other explosives such as trinitrotoluene and pentaerythritol tetranitrate. While all three compounds are powerful explosives, 1,3,5,7-tetranitro-1,3,5,7-tetrazocane is unique in its high detonation velocity and stability, making it suitable for use in a wide range of applications.
Properties
CAS No. |
2914-29-6 |
|---|---|
Molecular Formula |
C7H15N9O9 |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
N,N-dimethylformamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C3H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;1-4(2)3-5/h1-4H2;3H,1-2H3 |
InChI Key |
AAIMWVVYPGXYTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



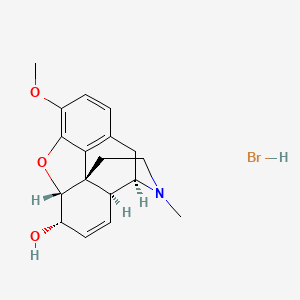

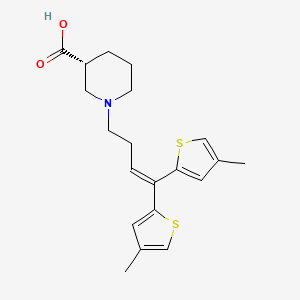
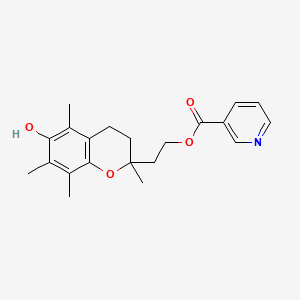
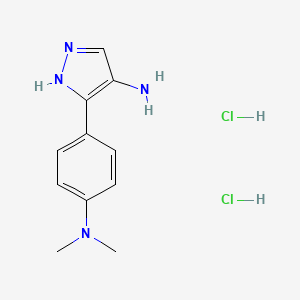
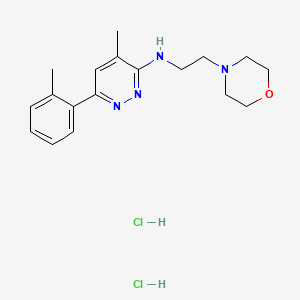
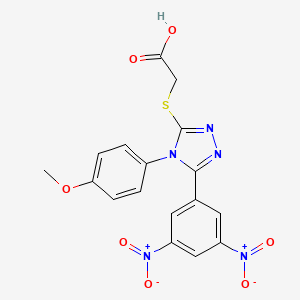


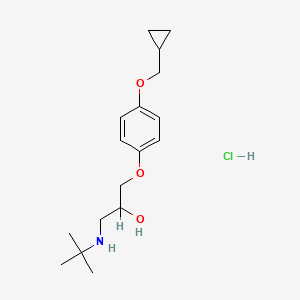
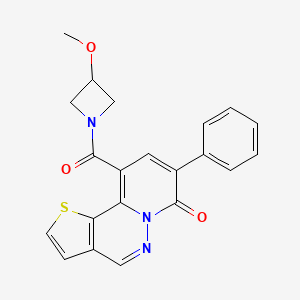
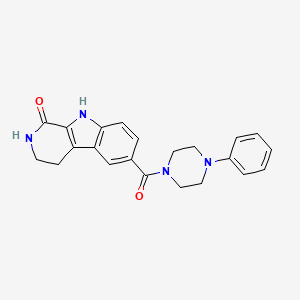
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
